3-Methylthio-4H-1,2,4-triazole
Overview
Description
3-Methylthio-4H-1,2,4-triazole is a chemical compound with the molecular formula C3H5N3S . It is a type of triazole, a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms . Triazoles are known for their multidirectional biological activity .
Synthesis Analysis
The synthesis of 4-substituted-4H-1,2,4-triazole-3-thiols and 3-methylthio-4-substituted-4H-1,2,4-triazoles can be achieved by the condensation of 4-substituted-3-thiosemicarbazides with dimethylformamide dimethyl acetal or dimethylacetamide dimethyl acetal . Another method involves the cyclization reaction of acyl thiosemicarbazide derivatives in the presence of alkalin .Molecular Structure Analysis
The molecular structure of 3-Methylthio-4H-1,2,4-triazole consists of three nitrogen atoms and two carbon atoms in a five-membered ring . The structure is stable and difficult to cleave .Chemical Reactions Analysis
Triazoles can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules . For example, 3-Amino-5-methylthio-1H-1,2,4-triazole can yield triazole derived Schiff base ligands when it condenses with chloro-, bromo- and nitro-substituted 2-hydroxybenzaldehyde .Scientific Research Applications
Corrosion Inhibition
3-Methylthio-4H-1,2,4-triazole derivatives have been extensively studied for their application in corrosion inhibition. For instance, studies have demonstrated the efficiency of triazole derivatives such as 4-MTHT in inhibiting corrosion of mild steel in acidic media. These compounds exhibit high inhibition efficiencies, with 4-MTHT showing better performance in 1 M HCl compared to 0.5 M H2SO4, achieving up to 99% efficiency in 1 M HCl (Lagrenée et al., 2002). Another study confirmed the effectiveness of similar triazole derivatives in corrosion protection for mild steel in hydrochloric acid, where the efficiency was found to increase with the concentration of the triazole derivatives (Bentiss et al., 2007).
Anticonvulsant and Potential Antispastic Agents
Certain 3-Methylthio-4H-1,2,4-triazole derivatives have shown potential as anticonvulsants. For example, 5-Aryl-3-(alkylthio)-4H-1,2,4-triazoles were identified as selective antagonists of strychnine-induced convulsions and showed promise as potential antispastic agents (Kane et al., 1994).
Pharmaceutical Applications
The synthesis and structural analysis of various 3-Methylthio-4H-1,2,4-triazole derivatives have been explored for their potential pharmaceutical applications. For instance, novel sulfone derivatives containing 1,2,4-triazole moieties have been synthesized and characterized, offering potential in drug development (Xu et al., 2010).
Future Directions
Triazoles, including 3-Methylthio-4H-1,2,4-triazole, have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . The ongoing research on triazoles and their derivatives is expected to lead to the development of novel potential drug candidates having better efficacy and selectivity .
properties
IUPAC Name |
5-methylsulfanyl-1H-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOOUMQVKQIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341731 | |
Record name | 3-Methylthio-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylthio-4H-1,2,4-triazole | |
CAS RN |
7411-18-9 | |
Record name | 3-Methylthio-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7411-18-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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